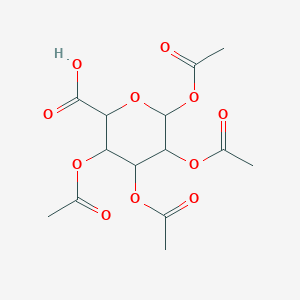

1,2,3,4-Tetra-O-acetyl-b-D-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWVABAZBHDMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Glucuronate Scaffolds in Glycoscience Research

Glucuronic acid, a carboxylic acid derivative of glucose, is a fundamental component of various critical biomolecules. In nature, it is a key building block of glycosaminoglycans (GAGs) like hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparin, which are major components of the extracellular matrix. jst.go.jpdovepress.com These polysaccharides play vital roles in cell signaling, tissue structure, and various physiological processes. jst.go.jpnih.gov The body also utilizes glucuronic acid in a crucial detoxification process known as glucuronidation. nih.govnih.gov In this metabolic pathway, hydrophobic substances such as drugs, pollutants, and metabolic waste products are conjugated with glucuronic acid in the liver, increasing their water solubility and facilitating their excretion from the body. nih.govnih.gov

The inherent biological importance of glucuronate-containing structures drives the demand for their chemical synthesis. Researchers aim to create these molecules in the lab to study their functions, develop new therapeutic agents, and create diagnostic tools. nih.govrsc.org Synthetic access to these complex carbohydrates allows for the systematic investigation of structure-activity relationships and the development of novel carbohydrate-based drugs and vaccines. numberanalytics.com The glucuronate unit, with its distinct stereochemistry and the presence of a carboxylic acid group, presents unique challenges and opportunities for synthetic chemists.

The Role of Acetylation in Modulating Reactivity for Glycosylation

In the synthesis of complex carbohydrates (oligosaccharides), chemists must be able to selectively form specific linkages between sugar units. This requires the use of "protecting groups" to temporarily block reactive hydroxyl (-OH) groups on the sugar molecule, preventing them from reacting out of turn. researchgate.netnih.gov Acetylation, the process of introducing acetyl groups (Ac), is a fundamental and widely used protection strategy in carbohydrate chemistry. numberanalytics.com

Per-O-acetylation, the acetylation of all available hydroxyl groups, transforms a water-soluble sugar into a derivative that is more soluble in organic solvents, which are commonly used for chemical reactions. numberanalytics.comnih.gov This enhanced solubility is crucial for practical laboratory work. numberanalytics.com More importantly, acetyl groups serve as temporary masks, directing the course of a glycosylation reaction—the formation of a glycosidic bond between a sugar donor and an acceptor molecule. researchgate.netyoutube.com

The acetyl group at the C-2 position (the carbon adjacent to the anomeric center) can play a particularly important role through "neighboring group participation." youtube.com In many glycosylation reactions, the C-2 acetyl group can form a temporary cyclic intermediate, which influences the stereochemical outcome of the reaction, often favoring the formation of a 1,2-trans glycosidic linkage. However, under certain conditions, other functional groups on the sugar ring can exert a stronger influence, as seen with some glucuronate donors. jst.go.jp The strategic placement and removal of acetyl and other protecting groups are key to the successful synthesis of a target oligosaccharide. nih.gov

Overview of Research Trajectories for 1,2,3,4 Tetra O Acetyl β D Glucuronide and Its Methyl Ester

Strategies for β-Glucuronidation

While glucuronide bonds are frequently found as β-anomers in nature, such as in heparin and drug metabolites, achieving this stereoselectivity from a donor with a participating group at the C-2 position requires specific strategies to override the expected neighboring group participation. jst.go.jpjst.go.jp

The synthesis of β-D-glucuronides can be achieved using 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as the glycosyl donor through careful selection of the Lewis acid catalyst and solvent system. For instance, the use of tin(IV) chloride (SnCl₄) as a catalyst has been shown to yield β-glucuronides exclusively. nih.gov

A notable strategy involves using trimethylsilyl bis(trifluoromethanesulfonyl)imide (Tf₂NTMS) as an activator in 1,4-dioxane. jst.go.jp This combination facilitates a facile and selective β-D-glucuronidation with various alcohol acceptors. The reaction generally proceeds at elevated temperatures (e.g., 60 °C) and can yield products in moderate amounts. jst.go.jp The addition of molecular sieves (MS4A) has been found to improve the β:α ratio in certain cases. jst.go.jp

Table 1: β-Glucuronidation of Various Alcohols using 1,2,3,4-Tetra-O-acetyl-β-D-glucuronate

| Acceptor Alcohol | Activator | Solvent | Conditions | Product (β:α ratio) | Yield | Source |

|---|---|---|---|---|---|---|

| (-)-Menthol | Tf₂NTMS (0.5 equiv.) | 1,4-Dioxane | 60 °C | β-glucuronide (8:1) | Moderate | jst.go.jp |

| Cholestanol | Tf₂NTMS (0.5 equiv.) | 1,4-Dioxane | 60 °C, with MS4A | β-glucuronide (Improved β:α ratio) | Moderate | jst.go.jp |

| (+)-Borneol | Tf₂NTMS (0.5 equiv.) | 1,4-Dioxane | 60 °C, with MS4A | β-glucuronide (Improved β:α ratio) | Moderate | jst.go.jp |

| 2-Adamantanol | Tf₂NTMS (0.5 equiv.) | 1,4-Dioxane | 60 °C, with MS4A | β-glucuronide (Improved β:α ratio) | Moderate | jst.go.jp |

The preferential formation of the β-anomer in certain solvent systems is a subject of mechanistic investigation. Glucuronidation is generally a bisubstrate reaction involving the glycosyl donor and the acceptor aglycone. nih.gov In the chemical synthesis of β-glucuronides using 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, the solvent plays a critical role in directing the stereochemical outcome. jst.go.jp

When the reaction is conducted in 1,4-dioxane, the solvent molecules are believed to coordinate with the intermediate oxonium ion. The anomeric effect helps to orient the polar 1,4-dioxane axially, which in turn sterically hinders the approach of the alcohol acceptor from the α-face of the molecule. jst.go.jp This obstruction forces the nucleophilic attack to occur from the β-face, leading to the predominant formation of the β-D-glucuronide product. jst.go.jp This solvent-mediated control effectively overrides the influence of the C-2 acetyl group, which would typically lead to α-anomer formation via neighboring group participation.

Strategies for α-Glucuronidation

In contrast to the β-selective methods, alternative conditions can be employed with the same glycosyl donor to favor the formation of the α-linkage, which is also a feature of some biologically important molecules.

A straightforward and efficient method for α-glucuronidation utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a potent Lewis acid catalyst in a non-participating solvent like dichloromethane (DCM). jst.go.jpnih.gov This reaction proceeds smoothly at room temperature, using the commercially available 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as the donor, to produce the corresponding α-glucuronides in good yields with high stereoselectivity. jst.go.jp This method has proven effective for a range of alcohol acceptors, including complex terpenoids. jst.go.jpnih.gov

The high α-selectivity observed in the presence of Tf₂NH is attributed to the powerful influence of neighboring group participation (NGP). jst.go.jpnih.gov In glycosylation reactions, a participating functional group at the C-2 position typically leads to the formation of a 1,2-trans glycosidic bond. beilstein-journals.org However, in this specific case, it is the methoxycarbonyl group at the C-6 position, not the acetyl group at C-2, that directs the stereochemical outcome. jst.go.jpnih.gov

Upon activation with Tf₂NH in DCM, the methoxycarbonyl group at C-6 participates more effectively than the C-2 acetyl group. jst.go.jp It stabilizes the oxonium intermediate by forming a bicyclic system that locks the pyranose ring into a ¹C₄ conformation. jst.go.jpnih.gov This intermediate structure effectively shields the β-face, directing the incoming nucleophile (the alcohol acceptor) to attack from the α-face, resulting in the exclusive formation of the α-glucuronide. jst.go.jpnih.gov This participation accelerates the glycosylation, even though the acetyl group itself is not considered a strong activating group. jst.go.jpnih.gov

The Tf₂NH-catalyzed α-glucuronidation has been successfully applied to the synthesis of various terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters. jst.go.jpnih.gov This provides a facile route to these complex molecules, which can be of interest for biological studies. The reaction demonstrates broad applicability with different terpenoid alcohols.

Table 2: α-Glucuronidation of Terpenoid Alcohols using 1,2,3,4-Tetra-O-acetyl-β-D-glucuronate

| Acceptor Alcohol | Activator | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| (-)-Menthol | Tf₂NH | DCM | Room Temp, 2 h | (-)-Menthyl α-D-glucuronide methyl ester | 50% | jst.go.jp |

| 1-Adamantanol | Tf₂NH | DCM | Room Temp, 1 h | 1-Adamantyl α-D-glucuronide methyl ester | 56% | jst.go.jp |

| 2-Adamantanol | Tf₂NH | DCM | Room Temp, 1.5 h | 2-Adamantyl α-D-glucuronide methyl ester | 55% | jst.go.jp |

Preparation of Advanced Glycosyl Donors from 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide Methyl Ester

The strategic conversion of commercially available 1,2,3,4-tetra-O-acetyl-β-D-glucuronide methyl ester into more reactive glycosyl donors is a cornerstone of modern carbohydrate chemistry. While the parent compound can act as a donor under specific activating conditions, its transformation into advanced intermediates like glycosyl trichloroacetimidates and bromides significantly broadens its utility in the synthesis of complex glycoconjugates. jst.go.jpnih.gov These conversions hinge on the selective modification of the anomeric (C-1) position, enabling the introduction of a superior leaving group, thereby facilitating glycosylation reactions under a wider range of conditions.

Formation of Trichloroacetimidate (B1259523) Glycosyl Donors

Glycosyl trichloroacetimidates are highly valued as glycosyl donors due to their high reactivity and the stereoselectivity they can impart in glycosylation reactions. lookchem.comnih.gov The preparation of a trichloroacetimidate donor from 1,2,3,4-tetra-O-acetyl-β-D-glucuronide methyl ester first requires the selective deacetylation at the anomeric position to unmask the C-1 hydroxyl group, forming a hemiacetal intermediate.

This hemiacetal is then treated with trichloroacetonitrile (B146778) in the presence of a non-nucleophilic base, such as potassium carbonate or diazabicycloundecene (DBU). lookchem.com The base catalyzes the addition of the anomeric hydroxyl group to the nitrile, yielding the desired O-glycosyl trichloroacetimidate. The resulting donor, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate)uronate, is a stable, crystalline solid that can be readily used in subsequent glycosylation reactions. synthose.com The N-phenyl trifluoroacetimidates, a related class of donors, are also prepared from the 1-hydroxyl sugar and have been shown to be effective for glycosylating less reactive acceptors. researchgate.net

Table 1: Synthesis Pathway for Trichloroacetimidate Donor

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide Methyl Ester | Hydrazine hydrate (B1144303) or other selective deacylating agents | 2,3,4-Tri-O-acetyl-D-glucopyranuronic acid methyl ester (hemiacetal) | Anomeric deprotection to reveal the C-1 hydroxyl group. researchgate.net |

| 2 | 2,3,4-Tri-O-acetyl-D-glucopyranuronic acid methyl ester | Trichloroacetonitrile (Cl₃CCN), Potassium Carbonate (K₂CO₃) | Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate)uronate | Introduction of the trichloroacetimidate leaving group. lookchem.comsynthose.com |

Access to Hemiacetals and Glycosyl Bromides for Diverse Glycosylation Methodologies

The generation of hemiacetals and glycosyl bromides from 1,2,3,4-tetra-O-acetyl-β-D-glucuronide methyl ester provides access to two of the most classical and versatile classes of glycosyl donors.

Hemiacetals: The hemiacetal, or 1-hydroxy sugar, is the pivotal intermediate for creating a variety of other glycosyl donors. libretexts.org Its formation is achieved through selective anomeric deprotection, as detailed in section 3.3.3. In carbohydrate chemistry, hemiacetals exist in equilibrium with the open-chain aldehyde form, but for glycosylation purposes, it is the cyclic hemiacetal that serves as the nucleophile for derivatization at the anomeric carbon. youtube.com Once formed, this hemiacetal can be used directly in some glycosylation methods or, more commonly, converted into more reactive species like the trichloroacetimidates mentioned above or glycosyl halides. lookchem.comlibretexts.org

Glycosyl Bromides: Glycosyl bromides are classic, highly reactive glycosyl donors used in Koenigs-Knorr type reactions. rsc.org The conversion of 1,2,3,4-tetra-O-acetyl-β-D-glucuronide methyl ester into the corresponding glycosyl bromide involves treating the fully acetylated sugar with a hydrogen halide, typically hydrogen bromide in acetic acid. This reaction replaces the anomeric acetate (B1210297) with a bromine atom, yielding 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronic acid methyl ester. synthose.com This α-bromide is generally more stable than the β-anomer and is a powerful electrophile for the synthesis of O-glycosides. rsc.org

Table 2: Properties of 2,3,4-Tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronic acid methyl ester

| Property | Value | Reference |

| CAS Number | 21085-72-3 | synthose.com |

| Molecular Formula | C₁₃H₁₇BrO₉ | synthose.com |

| Molecular Weight | 397.17 g/mol | synthose.com |

| Appearance | White Crystalline Solid | synthose.com |

| Melting Point | 105-107 °C | synthose.com |

Anomeric Deprotection Strategies for Further Functionalization

The selective removal of the C-1 acetyl group, while leaving the other ester protecting groups intact, is a critical transformation for preparing advanced glycosyl donors from the peracetylated glucuronide methyl ester. synthose.com This regioselective deacylation unmasks the anomeric hydroxyl group, yielding the versatile hemiacetal intermediate.

Several methods have been developed for this purpose. A common approach involves the use of nucleophilic reagents that preferentially attack the more reactive anomeric ester. Hydrazine hydrate in a suitable solvent is one such reagent that can achieve selective deacetylation. researchgate.net Another established method employs piperidine (B6355638) in tetrahydrofuran, which has been shown to effectively remove the anomeric acetate from peracetylated disaccharides. researchgate.net More recently, systems like tri-isopropyl-tin ethoxide have been reported for the clean and regioselective deacetylation of the anomeric position in fully acetylated carbohydrates. researchgate.net The choice of reagent and reaction conditions is crucial to prevent the loss of other protecting groups and to obtain the desired 1-hydroxy intermediate in high yield for subsequent functionalization into a more potent glycosyl donor. researchgate.netresearchgate.net

Applications in the Chemical Synthesis of Biologically Relevant Glucuronide Conjugates and Carbohydrate Derivatives

Synthesis of Model Glucuronides for Biochemical and Enzymatic Studies

The synthesis of model glucuronide conjugates is fundamental for studying the metabolic pathways of drugs and other xenobiotics, as well as for investigating the activity of enzymes such as β-glucuronidase. The acetylated form of D-glucuronic acid is a key intermediate in these synthetic routes.

O-Aryl glucuronides are common metabolites of phenolic compounds. The chemical synthesis of these conjugates is crucial for generating analytical standards and for conducting biological studies. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide and its derivatives are frequently employed as glycosyl donors in these syntheses.

The general approach involves the coupling of an activated glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate (B1259523) derived from the fully acetylated glucuronic acid, with the phenolic aglycone. For instance, the synthesis of methoxyphenyl glucuronides can be achieved by reacting a suitably protected methoxyphenol with an O-acetyl glucuronyl trifluoroacetimidate donor in the presence of a Lewis acid catalyst like boron trifluoride etherate. acs.org This method has been successfully applied to produce various isoflavone (B191592) glucuronides. acs.org

Similarly, the synthesis of phenyl β-D-glucopyranosiduronic acid has been reported, providing a basis for the preparation of a wide range of phenyl glucuronide derivatives. nih.gov While specific literature on the synthesis of cresyl glucuronides from 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide is not abundant, the established methods for other aryl glucuronides are applicable. Cresol, being a methylphenol, can be glycosylated using similar strategies, such as the Koenigs-Knorr reaction or trichloroacetimidate method, to yield the corresponding cresyl glucuronide. nih.gov The reaction conditions, including the choice of catalyst and protecting groups, are optimized to ensure high yields and stereoselectivity for the desired β-anomer. nih.gov

| Aglycone | Glucuronide Product |

| Methoxyphenol | Methoxyphenyl Glucuronide |

| Cresol | Cresyl Glucuronide |

| Phenol | Phenyl Glucuronide |

The incorporation of fluorine atoms into carbohydrates has become a valuable strategy for structural and functional studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org The high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion make it an excellent probe for monitoring molecular interactions and conformational changes. nih.govrsc.org

While the direct synthesis of fluoro-containing glucuronides from this compound for spectroscopic analysis is an emerging area, the principles are well-established with other fluorinated sugars. For example, the synthesis of 4'-F-uridine has demonstrated the utility of fluorinated carbohydrates as sensitive probes for RNA structure and function via ¹⁹F NMR. nih.gov Similarly, 3-fluoro-3-deoxy-D-glucose has been used to develop ¹⁹F-centered NMR analysis techniques for the structural elucidation of fluorinated compounds. rsc.org

These methodologies can be extended to the development of fluoro-containing glucuronides. By strategically replacing one or more hydroxyl groups of the glucuronic acid moiety with fluorine, novel probes for studying enzyme kinetics, such as those of β-glucuronidase, and for analyzing the binding of glucuronides to proteins and other biological targets can be created. The synthesis would involve the preparation of a fluorinated glucuronic acid donor from a suitable precursor, followed by glycosylation with the desired aglycone. The resulting fluoro-glucuronide could then be used in advanced spectroscopic analyses to provide detailed insights into its biological interactions.

Construction of Protected Precursors for Complex Oligosaccharides

This compound is a critical building block for the chemical synthesis of complex oligosaccharides, including glycosaminoglycans (GAGs) like heparin, chondroitin (B13769445) sulfate (B86663), and hyaluronic acid. These biopolymers play crucial roles in various biological processes, and their synthesis is essential for research in glycobiology.

L-Iduronic acid (L-IdoA) is a C-5 epimer of D-glucuronic acid (GlcA) and a key component of glycosaminoglycans such as heparin and dermatan sulfate. jst.go.jpnih.gov The chemical synthesis of L-IdoA units is a significant challenge in carbohydrate chemistry. A facile method for the preparation of L-iduronate derivatives starts from methyl 1,2,3,4-tetra-O-β-D-glucuronate. jst.go.jp

The process involves a two-step chemical transformation:

Photobromination: A Ferrier-type photobromination of the acetylated D-glucuronate introduces a bromine atom at the C-5 position. jst.go.jp

Radical Reduction: Subsequent radical reduction of the 5-bromo intermediate, for example using tris(trimethylsilyl)silane, leads to the epimerization at C-5, yielding the desired L-iduronate derivative. jst.go.jp

The resulting methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate can then be used as a glycosyl donor for the synthesis of α-L-iduronides, which are characteristic of the L-iduronic acid units found in heparin and heparan sulfate. jst.go.jp This chemical approach provides a valuable alternative to enzymatic methods for accessing L-IdoA-containing oligosaccharides for research into their biological functions, such as the antithrombotic activity of heparin. jst.go.jpcaymanchem.com

Chondroitin sulfate and hyaluronic acid are other major classes of glycosaminoglycans where D-glucuronic acid is a fundamental repeating unit. nih.govmdpi.comnih.govnih.govresearchgate.net this compound serves as a precursor for the synthesis of the protected monosaccharide and disaccharide building blocks required for the assembly of these complex polysaccharides.

For the synthesis of hyaluronic acid, which is composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, acetylated glucuronic acid derivatives can be converted into suitable glycosyl donors. nih.govresearchgate.netnih.govuu.nl For example, a glucuronyl phosphite, prepared from an acetylated 1-hydroxy sugar derivative of glucuronic acid, has been used to synthesize a protected disaccharide that is a key unit of hyaluronic acid.

Similarly, in the synthesis of chondroitin sulfate, which consists of repeating units of D-glucuronic acid and N-acetyl-D-galactosamine, protected glucuronic acid donors are essential. nih.govmdpi.comnih.gov The synthesis of chondroitin sulfate A, for example, utilizes glucuronic acid building blocks in a stepwise assembly of the oligosaccharide chain. nih.gov The use of thioglycosides or trichloroacetimidates of glucuronic acid, derived from acetylated precursors, allows for the stereoselective formation of the β-(1→3) glycosidic linkage between glucuronic acid and N-acetylgalactosamine. nih.gov

Design and Chemical Synthesis of Glucuronide-Based Conjugates for Solubility Enhancement in Research

A significant challenge in drug discovery and biomedical research is the poor aqueous solubility of many active compounds, which can hinder their biological evaluation. nih.govresearchgate.netresearchgate.netnih.gov Glucuronidation is a well-known metabolic pathway that increases the water solubility of xenobiotics to facilitate their excretion. nih.gov This principle can be harnessed in chemical synthesis to create glucuronide conjugates of poorly soluble compounds, thereby improving their handling and utility in research settings.

1,2,3,4-Tetra-O-acetyl-β-D-glucuronide and its methyl ester are ideal starting materials for this purpose. They can be used to synthesize water-soluble prodrugs or research compounds. For example, a water-soluble glucuronide derivative of the potent but poorly soluble anticancer drug camptothecin (B557342) was designed and synthesized for use in cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy. This approach enhances the drug's solubility, allowing for its effective administration and targeted delivery.

The general strategy involves the glycosylation of a suitable functional group on the target molecule (e.g., a hydroxyl group) with an activated and protected glucuronic acid donor. Subsequent deprotection of the acetyl groups on the glucuronic acid moiety unmasks the polar hydroxyl and carboxyl groups, leading to a significant increase in water solubility. nih.gov This method has been applied to a variety of compounds, including flavonoids and other natural products, to facilitate their study in biological assays where solubility is a limiting factor. nih.govnih.gov The resulting glucuronide conjugates are often more amenable to in vitro testing and can provide more reliable data on the biological activity of the parent compound. nih.govresearchgate.net

Derivatization for Affinity Probes and Analytical Standards in Glycobiology Research

The protected nature and chemical reactivity of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide and its derivatives, such as the corresponding methyl ester, make it a valuable and versatile starting material in glycobiology. Its utility is particularly pronounced in the synthesis of specialized molecular tools, namely analytical standards for quantitative studies and affinity probes for enzyme characterization. The acetyl groups serve as protecting agents for the hydroxyls on the glucuronic acid moiety, allowing for selective chemical modifications at other positions before a final deprotection step yields the desired product.

Synthesis of Analytical Standards

Authentic analytical standards are indispensable for the direct and accurate quantification of glucuronide conjugates in complex biological matrices like plasma, urine, or tissue extracts using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comresearchgate.net The chemical synthesis of these standards is often necessary because they are not always commercially available or are prohibitively expensive. scispace.comresearchgate.net

The synthesis typically involves using an activated and protected glucuronic acid derivative, such as methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, as a glycosyl donor. acs.orgorgsyn.org This precursor is coupled with the aglycone of interest (e.g., a drug, metabolite, or model compound) in a glycosylation reaction. A subsequent deprotection step, involving the hydrolysis of the acetyl and methyl ester groups, yields the final, purified glucuronide standard. acs.org This strategy allows for the creation of specific glucuronide isomers, which is critical as different isomers can exhibit vastly different pharmacological activities. researchgate.net For instance, the unnatural glucuronide of 4-fluorophenol (B42351) was synthesized to provide a sensitive and background-free method for detecting β-glucuronidase activity via 19F NMR. acs.org

Table 1: Examples of Analytical Standards Synthesized from Acetylated Glucuronide Precursors This table is interactive. You can sort and filter the data.

Development of Affinity Probes

Affinity probes are powerful chemical tools designed to selectively bind to, label, and characterize target biomolecules within complex biological systems. In glycobiology, probes based on a glucuronide scaffold are crucial for studying the activity, function, and expression of β-glucuronidases (GUS), which are enzymes implicated in both normal physiological processes and diseases like cancer. nih.govnih.govnih.gov The synthesis of these probes often starts with a protected glucuronic acid derivative, which is chemically modified to incorporate specific functional groups.

Different types of affinity probes can be synthesized:

Photoaffinity-Based Probes (AfBPs): These probes are derivatized with a photoreactive group, such as a benzophenone. nih.gov Upon binding to the target enzyme's active site, the probe is exposed to UV light, which activates the photoreactive group, causing it to form a covalent bond with the enzyme. This allows for permanent labeling, facilitating studies on enzyme activity and the discovery of potential inhibitors. nih.gov

Activity-Based Probes (ABPs): ABPs are designed to form an irreversible, covalent bond specifically with the active form of an enzyme. nih.gov The design often involves a recognition element (the glucuronide moiety), a linker, and a reactive group or "warhead" that attacks a nucleophilic residue in the enzyme's active site. uu.nluu.nl For example, probes based on a cyclophellitol-aziridine scaffold have been developed to show high specificity for glucuronidases, enabling their detection and quantification in biological samples. uu.nluu.nl

Probes with Conjugatable Handles: Modern probes are often synthesized with bioorthogonal functional groups, such as azides or terminal alkynes. mdpi.com These "handles" are chemically inert within biological systems but can be selectively reacted with a complementary reporter tag (e.g., a fluorophore or biotin) via click chemistry. This strategy allows for a two-step approach to labeling: the probe first binds to its target enzyme, and then the reporter tag is attached for visualization or purification. mdpi.com

Table 2: Research Findings on Glucuronide-Based Affinity Probes This table is interactive. You can sort and filter the data.

Enzymatic and Chemoenzymatic Transformations Involving 1,2,3,4 Tetra O Acetyl β D Glucuronide Methyl Ester

Utilization in Chemoenzymatic Synthetic Routes for Glucuronides

Chemoenzymatic synthesis provides an effective strategy for preparing glucuronides, particularly 1-β-O-acyl glucuronides, which are important metabolites of many drugs and xenobiotics. This approach combines chemical synthesis steps with highly selective enzymatic transformations to deprotect the sugar moiety under mild conditions, avoiding the harsh basic hydrolysis that can lead to unwanted byproducts. whiterose.ac.uknih.gov The process often begins with a chemical reaction to couple a drug molecule to a protected glucuronic acid derivative, followed by enzymatic removal of the protecting groups. whiterose.ac.uk

A key step in the chemoenzymatic synthesis of glucuronides is the selective removal of the acetyl protecting groups from the hydroxyls of the sugar ring. Lipases are commonly employed for this purpose due to their ability to catalyze the chemo-selective hydrolysis of the acetyl groups. whiterose.ac.uk For instance, in the synthesis of 1-β-O-acyl glucuronides of non-steroidal anti-inflammatory drugs (NSAIDs), Lipase (B570770) AS Amano (LAS) is used for the effective deprotection of the acetyl groups from the sugar moiety. whiterose.ac.uk

The use of lipases for regioselective deacetylation is a well-established technique in carbohydrate chemistry. moleculardepot.com Enzymes such as lipase from porcine pancreas (PPL) and Pseudomonas sp. lipase have demonstrated high chemo- and regioselectivity in de-esterification reactions on various acetylated molecules, including polyphenols and flavonoids. nih.govnih.gov This enzymatic approach is favored because it often occurs at the least sterically hindered position and proceeds under gentle conditions, preserving the integrity of the target molecule. nih.gov

Table 1: Examples of Lipase-Catalyzed Deacetylation in Chemoenzymatic Synthesis

| Enzyme | Substrate Type | Reaction Type | Source(s) |

| Lipase AS Amano (LAS) | Acetylated 1-β-O-acyl glucuronides of NSAIDs | Chemo-selective hydrolysis of acetyl groups | whiterose.ac.uk |

| Porcine Pancreas Lipase (PPL) | Peracetylated polyphenolic ketones | Selective deacetylation of enolic acetoxy groups | nih.gov |

| Pseudomonas sp. lipase | Apigenin triacetate | Regioselective deacetylation at the C-4' position | nih.gov |

Following the formation of the glycosidic bond and often after the deacetylation step, the methyl ester at the C-6 carboxyl group must be hydrolyzed to yield the final glucuronic acid product. This transformation is frequently accomplished using esterases. whiterose.ac.ukacs.org Pig liver esterase (PLE) is a prominent example used for the enzymatic hydrolysis of the methyl ester group in the final deprotection step of glucuronide synthesis. whiterose.ac.ukljmu.ac.uk

This enzymatic cleavage is crucial for obtaining the free carboxylic acid, which is the biologically relevant form of glucuronide metabolites. The use of an esterase ensures that the hydrolysis occurs under mild conditions, which is particularly important for acyl glucuronides that are chemically unstable and prone to rearrangement. whiterose.ac.uk This two-step enzymatic deprotection—using a lipase for the acetyl groups and an esterase for the methyl ester—provides an efficient and high-yield route to pure 1-β-O-acyl glucuronides. whiterose.ac.uk

Substrate Generation for Investigating Glucuronide Degradation by Microbial Enzymes (e.g., Human Gut Bacteria β-Glucuronidases)

1,2,3,4-Tetra-O-acetyl-β-D-glucuronide methyl ester is a critical precursor for synthesizing model substrates used to study the metabolic activities of the human gut microbiota (HGM). whiterose.ac.ukljmu.ac.ukresearchgate.netnih.gov Specifically, it is used to create various β-D-glucuronides that serve as substrates for gut microbial β-glucuronidase (GUS) enzymes. researchgate.netnih.govnih.gov These enzymes play a pivotal role in the gut by cleaving glucuronic acid from metabolites, a process that can reactivate drugs and other xenobiotics, influencing host health and disease. nih.govrsc.org

In a notable study, the fully protected derivative, referred to as methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, was used in syntheses to produce a panel of methoxyphenyl and fluorophenyl β-D-glucuronides. whiterose.ac.ukljmu.ac.ukresearchgate.net These synthetic glucuronides were then used as substrates to probe the β-D-glucuronidase activity in cell lysates from nine different species of Bacteroides, a prominent genus in the human gut. ljmu.ac.ukresearchgate.netnih.gov The experiments revealed that the extent of glucuronide degradation varied significantly between bacterial species, highlighting the functional diversity of microbial GUS enzymes. ljmu.ac.uk

Furthermore, the synthesis of a fluorinated substrate, 4-fluorophenyl β-D-glucuronide, from the acetylated precursor provided a powerful tool for monitoring enzyme activity. whiterose.ac.ukljmu.ac.uknih.gov The degradation of this unnatural glucuronide by bacterial cell lysates could be sensitively tracked using ¹⁹F NMR, offering a method free from the complex background signals that interfere with conventional detection systems. ljmu.ac.uknih.gov This demonstrates the essential role of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide methyl ester in creating tailored tools to explore the complex interactions between the host and gut microbes. ljmu.ac.ukresearchgate.net

Role in Synthesis of Inhibitors for Glycosidase Enzymes (e.g., α-Glucosidase Inhibitors derived from Glucosyl Azides)

Information on the direct use of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide methyl ester for the synthesis of glycosidase inhibitors derived from glucosyl azides could not be found in the provided search results. While the synthesis of glycosyl azides and α-glucosidase inhibitors are established fields, a direct synthetic route starting from this specific protected glucuronide to produce such inhibitors is not documented in the available sources. nih.govnih.govnih.gov

Advanced Analytical Characterization Techniques in Research Context

Spectroscopic Analysis for Structural Elucidation of Synthetic Products

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of "1,2,3,4-Tetra-O-acetyl-b-D-glucuronide." These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For derivatives of "this compound," such as its ethyl ester, both ¹H and ¹³C NMR spectra have been determined in solution. biosynth.com The data obtained from these NMR experiments suggest that the solid-state conformation of the molecule is largely maintained when dissolved in a solvent like chloroform. biosynth.com

In a study detailing the synthesis of ethyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, the ¹H and ¹³C NMR spectra of a mixture containing both α- and β-anomers were reported, though data for the separated compounds were not initially provided. biosynth.com Subsequent research, however, has focused on the characterization of the pure β-anomer. biosynth.com The chemical shifts (δ) in the ¹H-NMR spectrum are indicative of the protons in different chemical environments within the molecule. For instance, the signals for the acetyl groups and the protons on the glucuronide ring appear at characteristic chemical shifts.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Derivative of this compound

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | Varies | Protons of the pyranose ring |

| ¹H | Varies | Protons of the acetyl groups |

| ¹³C | Varies | Carbons of the pyranose ring |

| ¹³C | Varies | Carbonyl carbons of the acetyl groups |

| ¹³C | Varies | Methyl carbons of the acetyl groups |

Note: Specific chemical shift values are dependent on the solvent and the specific ester derivative of the glucuronide.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of a compound reveals the characteristic vibrational frequencies of its bonds. For "this compound," the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl groups (C=O) of the acetyl esters and the carboxylic acid. A study on the methyl ester derivative, methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate, utilized Fourier Transform Infrared (FTIR) spectroscopy with a KBr-pellet technique to obtain its spectrum. sigmaaldrich.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (of carboxylic acid) | Stretching | Broad, ~3300-2500 |

| C-H (alkane) | Stretching | ~3000-2850 |

| C=O (ester) | Stretching | ~1750-1735 |

| C=O (carboxylic acid) | Stretching | ~1725-1700 |

| C-O (ester/acid) | Stretching | ~1300-1000 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For ethyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, both Fast Atom Bombardment (FAB) and Electron Ionization (EI) mass spectrometry data have been acquired. biosynth.com These techniques provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight, and the m/z values of fragment ions, which help to piece together the molecular structure. The molecular weight of 1,2,3,4-Tetra-O-acetyl-b-D-glucuronic acid is 362.29 g/mol . rochester.edu

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of product purity and the monitoring of reaction progress.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For derivatives of "this compound," such as its methyl ester, GC is a suitable method for purity assessment. sigmaaldrich.com Commercial suppliers of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate often specify a purity of ≥98%, as determined by GC, indicating its utility in quality control. sigmaaldrich.com

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used in synthetic organic chemistry to monitor the progress of a reaction. libretexts.orgyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of products can be visually tracked over time. youtube.com The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). libretexts.org

Liquid Chromatography (LC)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), stands as a cornerstone technique for the analysis and purification of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide and related compounds. The direct detection of glucuronide conjugates like the tetra-acetylated form is crucial in fields such as drug metabolism and toxicology, as it provides a more accurate picture than methods requiring enzymatic cleavage or derivatization. researchgate.net HPLC methods, often coupled with mass spectrometry (HPLC-MS/MS), offer high sensitivity and specificity for the quantification of glucuronides in complex biological matrices. nih.gov

In a typical research setting, reversed-phase (RP) HPLC is employed for the separation of acetylated glucuronides. nih.gov For instance, a method for identifying drug glucuronides involves solid-phase extraction (SPE) from samples, followed by derivatization (methylation and acetylation) to yield triacetyl methyl derivatives, which are then analyzed by RP-HPLC. nih.gov The separation is achieved on columns like C18 or biphenyl, which are effective at retaining and separating structurally similar compounds. nih.govnih.gov

Modern HPLC-MS/MS methods are rapid and can quantify a wide range of metabolites, including glucuronide conjugates, with injection-to-injection times as short as 7.5 minutes. nih.gov These methods are validated for linearity, selectivity, and precision, ensuring reliable quantification in complex samples like wastewater, where they are used to monitor human exposure to various substances. nih.gov The use of a methyl ester derivative, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, is also common in synthetic chemistry, where its reaction products are purified and analyzed using chromatographic techniques. jst.go.jpjst.go.jp

Below is a table summarizing typical parameters used in the HPLC analysis of related acetylated glucuronide compounds.

| Parameter | Description | Source |

| Technique | High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS/MS) | nih.gov |

| Stationary Phase | Reversed-phase columns such as C18 or Biphenyl (e.g., Accucore™ Biphenyl, 100 × 2.1 mm, 2.6 µm) | nih.govnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE), followed by concentration via nitrogen-drying | nih.govnih.gov |

| Derivatization | Sometimes involves methylation and acetylation to form stable derivatives for analysis | nih.gov |

| Analysis Time | Rapid, with injection-to-injection times around 7.5 minutes | nih.gov |

X-ray Crystallography for Conformation and Stereochemical Validation

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules, providing definitive proof of their conformation and stereochemistry. For complex carbohydrate derivatives like 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid, this technique elucidates the precise spatial arrangement of the acetyl groups and the carboxyl functional group, confirming the β-anomeric configuration.

A study on the crystal structure of 1,2,3,4-tetra-O-acetyl-β-d-glucopyranuronic acid as a monohydrate (C₁₄H₁₈O₁₁·H₂O) provided detailed insights into its solid-state conformation. researchgate.net The analysis revealed that the pyranose ring adopts a chair conformation, which is the preferred conformation for D-glucose and its derivatives. researchgate.netwikipedia.org The crystal structure of the monohydrate features extensive hydrogen bonding, connecting the molecules into layers. researchgate.net This detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a biological or chemical context.

The determination of crystal structures for related acetylated sugars, such as 1,3,4-tri-O-acetyl-2-deoxy-β-d-erythro-pentopyranose, further highlights the power of X-ray diffraction in conformational analysis. nih.gov In that case, the crystal was found to adopt a ¹C₄ conformation. nih.gov The precise bond angles, bond lengths, and torsion angles obtained from X-ray crystallography serve as the ultimate reference for validating stereochemical assignments made by other techniques, such as NMR spectroscopy. jst.go.jp For example, in the synthesis of terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters, while NMR was used to determine the α-configuration, X-ray crystallography of the resulting crystalline products provides the definitive structural proof. jst.go.jpjst.go.jp

The table below presents crystallographic data for 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranuronic acid monohydrate.

| Parameter | Value | Source |

| Compound | 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranuronic acid monohydrate | researchgate.net |

| Chemical Formula | C₁₄H₁₈O₁₁·H₂O | researchgate.net |

| Conformation | Chair conformation of the pyranose ring | researchgate.net |

| Key Feature | Hydrogen bonding connects molecules in layers | researchgate.net |

Emerging Research Directions and Methodological Challenges

Development of More Sustainable and Scalable Synthetic Routes

The pharmaceutical and chemical industries are increasingly focusing on green chemistry principles to reduce environmental impact. The synthesis of complex molecules like glucuronides often involves multi-step processes with significant waste generation. A key metric in this area is the Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a kilogram of the active pharmaceutical ingredient (API).

Recent breakthroughs in the pharmaceutical industry highlight the potential for drastic improvements in sustainability. For instance, Boehringer Ingelheim developed a three-step synthesis for a spiroketone intermediate that improved the yield nearly five-fold and cut solvent usage by 99%. acs.org This innovative process resulted in a PMI of 117 and is projected to save over 69 million kg of waste. acs.orgboehringer-ingelheim.com Similarly, GSK engineered a second-generation manufacturing route for the cancer drug mcMMAF that slashed solvent consumption by 16,160 kg per kilogram of product and reduced greenhouse gas emissions by 71%. acs.org

Advancements in Stereoselective Glucuronidation for Specific Anomers

The formation of the glycosidic bond is a critical step in carbohydrate synthesis, and controlling its stereochemistry to produce either the α- or β-anomer selectively is a significant challenge. universiteitleiden.nl The synthesis of uronic acid glycosides is particularly difficult because the electron-withdrawing carboxylic group at the C-5 position reduces reactivity at the anomeric center (C-1). nih.gov

Historically, achieving the β-configuration, as seen in 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide, often relies on the "neighboring group participation" effect. nih.gov An acetyl protecting group at the C-2 position can assist in the reaction to favor the formation of the 1,2-trans product, which corresponds to the β-anomer in glucuronides. nih.gov However, this is not always straightforward, and reaction conditions must be carefully optimized.

Recent research has focused on developing novel methods for stereoselective glucuronidation. One approach involves the direct activation of methyl 2,3,4-tri-O-acetylglucopyranuronate with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃Si-OTf), which can rapidly produce glucuronides at low temperatures. biu.ac.il The ratio of α to β anomers formed depends on the specific alcohol (aglycone) used in the reaction. biu.ac.il

Conversely, there is also a need for methods that selectively produce the α-anomer. A recently developed facile method uses the commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a glycosyl donor in the presence of bis(trifluoromethanesulfonyl)imide (Tf₂NH). jst.go.jp This reaction yields terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters with high α-selectivity. jst.go.jp The proposed mechanism suggests that the methoxycarbonyl group at C-6 participates, stabilizing the intermediate in a conformation that favors the α-product. jst.go.jp

Enzymatic methods also offer high stereoselectivity. UDP-glucuronosyltransferase (UGT) enzymes, found in the liver, are responsible for glucuronidation in biological systems and almost exclusively produce the β-anomer. core.ac.uknih.gov While chemical synthesis can produce mixtures of anomers, enzyme-assisted synthesis using liver microsomes provides a practical route to the β-anomeric glucuronides on a small scale. core.ac.uk

| Method | Key Features | Predominant Anomer | Reference(s) |

| Neighboring Group Participation | Use of a C-2 acetyl group to direct the reaction. | β | nih.gov |

| Me₃Si-OTf Activation | Direct activation of a glucuronate donor; rapid reaction at low temperatures. | α or β (aglycone dependent) | biu.ac.il |

| Tf₂NH Activation | Uses methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a donor. | α | jst.go.jp |

| Enzymatic (UGT) | Utilizes liver microsomes or recombinant enzymes. | β | core.ac.uknih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Traditional batch synthesis methods are being challenged by continuous flow chemistry, which offers numerous advantages such as improved safety, enhanced heat transfer, better mixing, and potential for automation and scalability. nih.gov The pharmaceutical industry has begun to adopt flow chemistry for the synthesis of active pharmaceutical ingredients (APIs), as it allows for greater control over reaction parameters and can lead to cleaner products and faster reactions. asynt.com

In glycochemistry, flow systems have been applied to glycosylation reactions, glycan synthesis, and protecting group manipulations. nih.gov For instance, a flow chemistry system has been demonstrated for the continuous hydrolysis of glycans followed by rapid labeling of the resulting saccharides for analysis. nih.gov This highlights the potential of flow technology to accelerate complex carbohydrate-related processes.

A significant advancement is the development of automated synthesis systems specifically for glucuronides. One such system utilizes a solid-phase extraction (SPE) column loaded with liver microsomes. nih.gov This automated platform can perform the preparation of the microsome-immobilized column, the enzymatic glucuronidation of a substrate, and the elution of the purified glucuronide product. nih.gov This approach not only automates the synthesis but also demonstrates higher productivity compared to traditional batch methods using free microsomes. nih.gov The integration of such a synthesis system with an automated preparative HPLC system creates a fully automated platform for both synthesis and isolation, which is highly valuable for producing glucuronide standards for drug development. nih.gov The challenge now is to expand these automated and flow-based approaches to a wider range of chemical (non-enzymatic) glucuronidations, including those starting from precursors like 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide.

Exploration of Novel Protecting Group Strategies and Deprotection Methodologies

The synthesis of complex carbohydrates is heavily reliant on the strategic use of protecting groups to mask the numerous hydroxyl functions. nih.govacs.org These groups not only prevent unwanted side reactions but also profoundly influence the reactivity and stereochemical outcome of glycosylation reactions. nih.govwiley-vch.de

In the context of glucuronic acid derivatives, the choice of protecting groups is critical. Standard protecting groups include esters (like the acetyl groups in 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide) and ethers (like benzyl (B1604629) groups). acs.orgnih.gov Ester groups are generally labile to basic conditions, while benzyl ethers are more robust and typically removed at the end of a synthesis via hydrogenation. nih.govyoutube.com

Emerging research focuses on developing novel protecting groups with unique cleavage conditions to allow for more complex, multi-step syntheses.

Allyl groups: Allyl esters and carbonates have been used to protect the glucuronic acid moiety. nih.gov A key advantage is that they can be removed under very mild conditions using palladium catalysis, which does not affect many other common protecting groups, enabling orthogonal protection strategies. nih.gov

Base-labile carbonates: The Methylsulfonylethoxycarbonyl (Msc) group was designed as a base-labile participating protecting group. nih.gov When placed at the O-2 position, it provides anchimeric assistance to form β-glycosides and is stable to Lewis acids, but can be cleaved with mild base. nih.gov

Regioselective manipulation: The subtle differences in the reactivity of hydroxyl groups on the sugar ring can be exploited. wiley-vch.de For example, the primary hydroxyl group at C-6 is the most reactive due to less steric hindrance, allowing for its selective protection with bulky groups like silyl (B83357) ethers. wiley-vch.de Conversely, methods for the selective deprotection of a single position are also highly valuable. An example is the regioselective removal of the C-6 methyl ester group from a fully protected glucuronic acid derivative using potassium hydroxide, without affecting benzoyl protecting groups at other positions. researchgate.net

The development of these sophisticated protecting group strategies is essential for the efficient and stereoselective assembly of complex oligosaccharides containing glucuronic acid. universiteitleiden.nl

| Protecting Group Type | Example(s) | Key Features | Reference(s) |

| Esters | Acetyl, Benzoyl | Common, base-labile. C-2 esters can provide neighboring group participation for β-selectivity. | acs.orgnih.gov |

| Ethers | Benzyl (Bn) | Robust, stable to acid/base. Removed by hydrogenation. Considered "permanent" protection. | acs.orgnih.gov |

| Allyl-based | Allyl ester, Allyl carbonate | Orthogonal; removed by mild palladium catalysis. | nih.gov |

| Carbonates | Methylsulfonylethoxycarbonyl (Msc) | Base-labile participating group. | nih.gov |

Computational Chemistry Approaches to Predict Reactivity and Stereoselectivity in Glycosylation

Understanding the intricate mechanisms of glycosylation reactions is key to rationally designing synthetic strategies with high stereoselectivity. jst.go.jpntu.edu.sg Due to the transient and complex nature of the intermediates involved, experimental characterization is often difficult. Computational chemistry has emerged as a powerful tool to investigate these reaction mechanisms in detail. ntu.edu.sguniversiteitleiden.nl

Using methods like Density Functional Theory (DFT), researchers can predict the geometries, energies, and properties of reactants, products, intermediates, and, most importantly, transition states. ntu.edu.sg This allows for a deep understanding of the factors that control the reaction outcome. For example, computational studies can elucidate the role of the solvent, neighboring groups, and the conformational flexibility of the glycosyl donor on reactivity and stereoselectivity. jst.go.jp Quantum molecular simulations have been used to decipher the complete mechanism of glycosidic bond formation by enzymes, revealing details that were previously inaccessible. ub.edu

Key areas of investigation include:

Reaction Intermediates: Computational studies help characterize the reactive intermediates that dictate stereoselectivity. universiteitleiden.nl Glycosylation can proceed through a spectrum of mechanisms, from Sₙ2-like (with covalent intermediates) to Sₙ1-like (with dissociated intermediates), and computational models can predict which pathway is favored under specific conditions. universiteitleiden.nl

Predicting Stereoselectivity: The stereochemical outcome of a glycosylation reaction is influenced by numerous factors. rsc.org Machine learning algorithms, trained on datasets where the contributions of reagents and solvents are quantified by quantum mechanical calculations, have been developed to accurately predict stereoselectivity. rsc.org These models can identify novel ways to control the reaction and have shown that environmental factors (like the solvent) can sometimes have a greater influence than the coupling partners themselves. rsc.org

By providing a molecular-level picture of the glycosylation process, computational chemistry guides the rational design of glycosyl donors and acceptors to achieve desired stereo- and regioselectivity. jst.go.jpntu.edu.sg

Q & A

Q. What are the standard methodologies for synthesizing 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide, and how do reaction conditions influence yield?

The synthesis typically involves selective acetylation of β-D-glucuronic acid using acetic anhydride in the presence of a catalyst like pyridine or boron trifluoride etherate. The reaction temperature and stoichiometry of acetylating agents are critical: excess acetic anhydride (≥4 equivalents) ensures complete acetylation of hydroxyl groups, while temperatures between 25–40°C prevent decomposition . Monitoring via thin-layer chromatography (TLC) or HPLC is essential to track reaction progress and optimize yield . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization removes unreacted reagents and byproducts .

Q. How can researchers validate the purity and structural integrity of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide?

Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm, targeting ≥97% purity . Structural confirmation relies on nuclear magnetic resonance (NMR):

- ¹H NMR : Acetyl protons (δ 1.8–2.1 ppm) and anomeric proton (δ 5.2–5.5 ppm) confirm β-configuration.

- ¹³C NMR : Carbonyl carbons (δ 170–175 ppm) and glycosidic linkage (δ 95–105 ppm) validate acetylation and sugar conformation .

Mass spectrometry (ESI-MS) provides molecular weight verification (e.g., [M+Na]⁺ ion at m/z 371.3 for C₁₄H₂₀O₁₀) .

Q. What are the primary applications of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide in drug metabolism studies?

The acetylated form stabilizes the glucuronide against enzymatic hydrolysis, making it a critical intermediate in synthesizing drug-glucuronide conjugates for metabolic pathway studies. For example, it is used to prepare sodium salts (e.g., 4-acetamidophenyl β-D-glucuronide sodium salt) to investigate phase II metabolism via UDP-glucuronosyltransferases (UGTs) . Researchers employ in vitro assays with liver microsomes or recombinant UGTs to quantify conjugation efficiency and identify metabolite toxicity .

Advanced Research Questions

Q. How can researchers resolve low yields in glycosylation reactions using 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide as a precursor?

Low yields often arise from incomplete deprotection of acetyl groups or steric hindrance during glycosidic bond formation. Strategies include:

- Stepwise deprotection : Selective removal of acetyl groups using mild bases (e.g., NaOMe/MeOH) to expose specific hydroxyls for coupling .

- Alternative catalysts : Lewis acids like TMSOTf or BF₃·Et₂O enhance reactivity in glycosylation steps .

- Microwave-assisted synthesis : Shortens reaction time and improves regioselectivity .

Q. How should contradictory data on the stability of acetylated glucuronides in biological matrices be analyzed?

Discrepancies in stability studies (e.g., hydrolysis rates in plasma vs. buffer) may stem from esterase activity or pH variations. Researchers should:

- Compare matrices : Test stability in PBS (pH 7.4), human plasma, and liver homogenates to identify enzyme-mediated degradation .

- Add inhibitors : Use esterase inhibitors (e.g., PMSF) to distinguish between enzymatic and non-enzymatic breakdown .

- Validate with LC-MS/MS : Quantify intact compound and hydrolysis products (e.g., free glucuronic acid) over time .

Q. What experimental designs are optimal for studying the role of 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide in enzyme kinetics?

Use a two-step approach:

Substrate preparation : Generate the deacetylated form in situ via enzymatic hydrolysis (e.g., esterases) to mimic physiological conditions .

Kinetic assays : Measure Vₘₐₓ and Kₘ using HPLC or fluorescence-based detection. For example, coupling with UDP-glucose dehydrogenase allows NADH formation to be tracked spectrophotometrically at 340 nm .

Include controls with non-acetylated glucuronides to isolate the impact of acetylation on enzyme affinity .

Methodological Challenges and Solutions

Q. How can researchers address solubility issues in assays involving 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide?

The compound’s hydrophobicity (due to acetyl groups) limits aqueous solubility. Solutions include:

Q. What strategies mitigate toxicity concerns in cellular studies with acetylated glucuronides?

Cytotoxicity from acetate release or metabolic byproducts can be minimized by:

- Dose optimization : Perform MTT assays to determine IC₅₀ values in target cell lines .

- Prodrug approaches : Design derivatives with pH-sensitive linkers to release active glucuronides only in specific compartments (e.g., tumor microenvironments) .

Data Interpretation and Validation

Q. How should researchers validate unexpected glycosylation patterns in synthetic routes using this compound?

Unexpected regioselectivity may arise from incomplete protection or side reactions. Validate via:

Q. What computational tools complement experimental studies on acetylated glucuronide interactions?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with UGTs or transporters. Use density functional theory (DFT) to predict hydrolysis kinetics and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.